molecular formula C17H17N3O5S B2844099 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421513-00-9

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2844099
CAS No.: 1421513-00-9
M. Wt: 375.4
InChI Key: GZOSMYDJTVLKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a benzo[d][1,4]dioxine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which may offer unique interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor such as 1-methyl-3-(furan-2-yl)prop-2-en-1-one, the pyrazole ring can be formed via cyclization with hydrazine hydrate under reflux conditions.

    Attachment of the Benzo[d][1,4]dioxine Moiety: This step involves the reaction of the pyrazole intermediate with a benzo[d][1,4]dioxine derivative, often through a nucleophilic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be alkylated using alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: Hydrogen gas, Pd/C, ethanol, room temperature to 50°C.

    Substitution: Alkyl halides, base (e.g., NaH), DMF, room temperature.

Major Products

    Oxidation: Furan epoxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: N-alkylated sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity due to the presence of multiple functional groups. It serves as a model compound for studying the behavior of heterocyclic systems in various chemical reactions.

Biology

Biologically, this compound is investigated for its potential as an antimicrobial agent. The presence of the furan and pyrazole rings, known for their biological activities, makes it a candidate for developing new antibiotics.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising lead compound for drug development.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
  • N-(1-methyl-1H-pyrazol-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Uniqueness

Compared to similar compounds, N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to the combination of the furan and pyrazole rings, which may confer enhanced biological activity and specificity. The presence of the sulfonamide group also differentiates it by potentially improving its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-20-14(15-3-2-6-23-15)9-12(19-20)11-18-26(21,22)13-4-5-16-17(10-13)25-8-7-24-16/h2-6,9-10,18H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOSMYDJTVLKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.